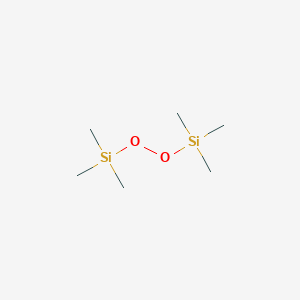

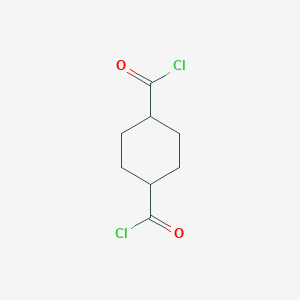

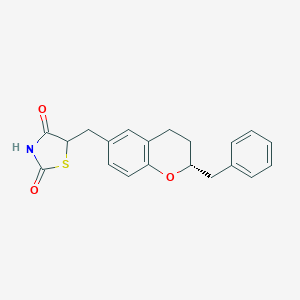

![molecular formula C7H5BrN2O2 B035133 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 105544-36-3](/img/structure/B35133.png)

7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

货号:

B035133

CAS 编号:

105544-36-3

分子量:

229.03 g/mol

InChI 键:

UTPFXZJAASMEDW-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that contains a bromine atom attached to a pyrido[2,3-b][1,4]oxazine ring system

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1

属性

IUPAC Name |

7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPFXZJAASMEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404631 | |

| Record name | 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105544-36-3 | |

| Record name | 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Ethyl [(5-bromo-3-nitropyridin-2-yl)oxy]acetate (intermediate 212) (4.3 g, 14.1 mmol) was dissolved in anhydrous THF (10 mL) and concentrated HCl (10 mL) was added at 0° C. Tin chloride (5.0 g, 26.4 mmol) was added in small portions. The reaction was stirred for 1 hr and heated at 65° C. overnight. The reaction mixture was concentrated under reduced pressure, extracted with chloroform, dried over magnesium sulfate and concentrated. Chromatography on silica gel with methanol/chloroform gave the product as a light pink solid (1.2 g, 37% yield).

Name

Tin chloride

Quantity

5 g

Type

reactant

Reaction Step Three

Name

Yield

37%

Synthesis routes and methods II

Procedure details

Iron powder (22.8 g, 408 mmol) was added to a solution of (5-bromo-3-nitro-pyridin-2-yloxy)-acetic acid ethyl ester (2.28 g, 7.47 mmol) in acetic acid (230 mL), and the reaction mixture was heated at 60° C. over 150 min, cooled to room temperature, and filtered. The filtrate was evaporated, taken up in dichloromethane/methanol 1:1 and neutralized with 1 M aq. sodium carbonate solution. The organic layer was washed with water and the aqueous layer re-extracted with dichloromethane. The combined organic layers were washed again with 1 M aq. sodium carbonate solution, dried (Na2SO4), and evaporated to produce 7-bromo-1H-4-oxa-1,5-diaza-naphthalen-2-one (1.46 g, 85%). Off-white solid, MS (ISP)=226.9 (M−H)−.

Quantity

2.28 g

Type

reactant

Reaction Step One

Yield

85%

Synthesis routes and methods III

Procedure details

In concentrated hydrochloric acid (8 mL) was stirred intermediate 65 (1.0 g, 3.43 mmol) which was then cooled to 0° C. This was then treated, in parts, with tin dust (0.92 g, 7.8 mmol) and then warmed to 80° C. for 1 hour. The mixture was cooled to room temperature and diluted with water (100 mL). The mixture was stirred to form a precipitate. The solid was collected by filtration, washed with water (10 mL), and dried at 65° C. for 3 hours under a vacuum to give the title compound. MS: M++1=230.9 Da. Intermediate 67: 1-Benzyl-7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one. In DMF (30 mL) was stirred intermediate 66 (650 mg, 2.83 mmol) and cesium carbonate (3.9 g, 12 mmol). To this was added, dropwise, benzyl bromide (513 mg, 3.0 mmol) and the mixture was stirred overnight at room temperature. The mixture was filtered free of insolubles and the DMF was evaporated at reduced pressure to give a crude oil which was purified by MPLC (90 g silica gel column, 9:1 (methylene chloride/ethyl acetate). The appropriate fractions were combined and evaporated at reduced pressure to give the title compound. MS: M++1=321.0 Da.

[Compound]

Name

Intermediate 67

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

1-Benzyl-7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

intermediate 66

Quantity

650 mg

Type

reactant

Reaction Step Four

Name

cesium carbonate

Quantity

3.9 g

Type

reactant

Reaction Step Four

Name

Synthesis routes and methods IV

Procedure details

In a 500 mL round-bottomed flask was added ethyl 2-(5-bromo-3-nitropyridin-2-yloxy)acetate (5.2 g, 17.04 mmol) in hydrochloric acid, 37% (50 mL) to give a yellow suspension. The mixture was cooled to 0-5° C. followed by the portion wise addition of tin powder (10.1168 g, 85 mmol). Caution must be taken during the addition as it is very exothermic. The mixture was stirred at room temperature for a further 30 minutes after the addition. The reaction mixture was heated to 80° C. under a nitrogen atmosphere for 3 hours. The reaction mixture was diluted with water (250 mL). The precipitate was filtered, washed with water (200 mL) and diethyl ether (200 mL) and dried until constant weight to give the title compound (3.2 g, 82%). 1H NMR (500 MHz, d6-DMSO): 10.41 (2H, s), 7.88 (2H, s), 7.34 (2H, s), 4.85 (2H, s).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B35050.png)

![9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide](/img/structure/B35075.png)

![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)

![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)